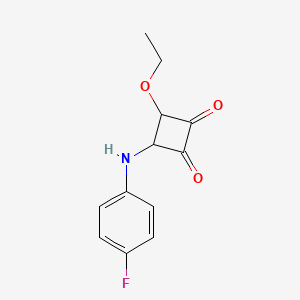![molecular formula C21H14ClFN2S B12268699 1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-phenylphthalazine](/img/structure/B12268699.png)
1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-phenylphthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE is a complex organic compound characterized by its unique chemical structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Méthodes De Préparation
The synthesis of 1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the phthalazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step may involve coupling reactions such as Suzuki-Miyaura coupling.
Functionalization with chloro and fluoro groups: These groups can be introduced through halogenation reactions using reagents like chlorine and fluorine sources.
Attachment of the sulfanyl group: This can be done through thiolation reactions using thiolating agents.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these halogens.
Coupling Reactions: The phenyl group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Applications De Recherche Scientifique
1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to target proteins or enzymes, while the sulfanyl group can participate in redox reactions. The phthalazine core provides structural stability and facilitates interactions with biological macromolecules. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE can be compared with similar compounds such as:
2-Chloro-6-fluoroanisole: This compound shares the chloro and fluoro groups but lacks the phthalazine core and sulfanyl group, making it less complex and potentially less versatile.
3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carbonyl chloride: This compound has a similar aromatic structure but differs in its functional groups and overall reactivity.
The uniqueness of 1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE lies in its combination of functional groups and the phthalazine core, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C21H14ClFN2S |
|---|---|
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenylphthalazine |
InChI |
InChI=1S/C21H14ClFN2S/c22-18-11-6-12-19(23)17(18)13-26-21-16-10-5-4-9-15(16)20(24-25-21)14-7-2-1-3-8-14/h1-12H,13H2 |
Clé InChI |
AYXPDBRTJWEWAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SCC4=C(C=CC=C4Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12268616.png)
![2-(3-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12268623.png)
![2-(thiophen-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12268629.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazine](/img/structure/B12268641.png)
![4-bromo-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12268646.png)
![4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B12268658.png)
![1-{1-[(4-Bromophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12268661.png)
![4-(4,4-difluoropiperidine-1-carbonyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12268665.png)
![N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12268667.png)

[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B12268674.png)
![3-(2-Oxo-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12268675.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B12268682.png)
![N-methyl-N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12268683.png)
